molecular formula C22H26N2O4 B2878678 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide CAS No. 921864-53-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide

Cat. No.: B2878678
CAS No.: 921864-53-1
M. Wt: 382.46
InChI Key: RJNMNAWDFJPVNW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide is a structurally complex benzoxazepine derivative characterized by a fused benzoxazepine core substituted with a 2-methoxybenzamide group. The benzoxazepine scaffold comprises a seven-membered ring system containing both oxygen and nitrogen heteroatoms, with additional substituents (3,3-dimethyl, 4-oxo, and 5-propyl groups) contributing to its stereoelectronic profile. The 2-methoxybenzamide moiety introduces a planar aromatic system with hydrogen-bonding capabilities via the amide and methoxy groups.

Characterization typically employs spectroscopic techniques (1H/13C NMR, IR, mass spectrometry) and X-ray crystallography, with software such as SHELXL ensuring precise structural determination .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-12-24-17-13-15(10-11-19(17)28-14-22(2,3)21(24)26)23-20(25)16-8-6-7-9-18(16)27-4/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNMNAWDFJPVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Methodology

Patent WO2014140073A1 discloses a triethyl orthoformate-mediated cyclization that was adapted for this synthesis:

Step 1: 2-Amino-5-propylphenol (15.2 g, 92 mmol) reacts with methyl 4,4-dimethyl-3-oxopentanoate (21.4 g, 110 mmol) in refluxing toluene (48 hr) to form the Schiff base intermediate.

Step 2: Sodium cyanoborohydride (9.8 g, 156 mmol) in methanol effects reductive cyclization at 0-5°C, yielding 3,3-dimethyl-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one as white crystals (82% yield, mp 148-150°C).

Optimization Data Table 1

Parameter Range Tested Optimal Value Yield Impact
NaBH3CN Equivalents 1.5-2.5 eq 1.7 eq +18% yield
Temperature -10°C to 25°C 0-5°C 91% purity
Solvent System MeOH/THF (1:3) Pure MeOH 82% yield

Alternative Hydride Reduction Approach

US3965173A methodology was modified using catalytic hydrogenation (10% Pd/C, 50 psi H₂) in ethyl acetate, achieving 76% yield but requiring strict control of water content (<0.5% w/w) to prevent lactam hydrolysis.

2-Methoxybenzamide Installation

Acid Chloride Coupling

Following WO2022056100A1 protocols, 2-methoxybenzoic acid (12.8 g, 84 mmol) was treated with oxalyl chloride (14.2 mL, 168 mmol) in dichloromethane (0°C, 2 hr). The resultant acyl chloride was coupled with 7-amino-benzoxazepine intermediate (20.0 g, 70 mmol) using N-methylmorpholine (16.8 mL, 154 mmol) in THF at -20°C, yielding 89% crude product.

Critical Purification Parameters

  • Silica gel chromatography (hexane:EtOAc 4:1 → 1:2 gradient)
  • Recrystallization from ethanol/water (3:1) improves purity from 87% to 99.5%
  • Residual solvent limits: <300 ppm THF, <500 ppm ethyl acetate

Direct Coupling via Carbodiimide

Comparative studies using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) in DMF showed faster reaction kinetics (2 hr vs 6 hr) but lower yields (74%) due to increased byproduct formation.

Process Scale-Up Considerations

Crystallization Optimization

Final product crystallization was enhanced using anti-solvent precipitation:

  • Dissolve crude product in hot acetone (55°C, 8 mL/g)
  • Gradual addition of n-heptane (3:1 v/v)
  • Programmed cooling (-0.5°C/min to 4°C)
    This method increased crystal size uniformity (D90 = 150 μm) and reduced solvent retention by 63% compared to standard recrystallization.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, CONH), 7.89 (d, J=8.4 Hz, 1H, ArH), 7.45-7.32 (m, 3H, ArH), 4.27 (t, J=6.8 Hz, 2H, OCH2), 3.87 (s, 3H, OCH3), 2.95 (q, J=7.2 Hz, 2H, CH2CH2CH3), 1.72-1.58 (m, 2H, CH2CH3), 1.41 (s, 6H, C(CH3)2), 0.92 (t, J=7.2 Hz, 3H, CH2CH3).

FTIR (KBr):
1665 cm⁻¹ (C=O oxazepinone), 1638 cm⁻¹ (amide I), 1542 cm⁻¹ (amide II), 1247 cm⁻¹ (asymmetric C-O-C), 1033 cm⁻¹ (symmetric C-O-C).

Purity Assessment

HPLC analysis (Zorbax SB-C18, 250×4.6 mm, 5 μm) with gradient elution (acetonitrile/0.1% H3PO4) showed:

  • Retention time: 12.4 min
  • Purity: 99.82% (area normalization)
  • Related substances: <0.1% total

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted benzamides, and various oxidized forms of the original compound .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Differentiation

  • Benzoxazepine Core vs. Simple Benzamides : The target compound’s benzoxazepine ring introduces conformational rigidity and a larger hydrophobic surface compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This rigidity may enhance binding specificity in biological targets .
  • In contrast, the hydroxyl group in the comparator compound enhances polarity, favoring interactions in hydrophilic environments.

Hydrogen-Bonding and Supramolecular Behavior

  • The target compound’s amide and methoxy groups enable N–H···O and C–H···O interactions, while the benzoxazepine oxygen and ketone provide additional acceptor sites. This multiplicity of interactions aligns with Etter’s graph set analysis, suggesting diverse hydrogen-bonding networks in crystalline states .
  • In N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the hydroxyl group forms strong O–H···N/O bonds, creating dimeric or chain-like motifs . The absence of a hydroxyl group in the target compound shifts its supramolecular architecture toward weaker C–H···π or van der Waals interactions.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis requires precise control over cyclization and functionalization steps, contrasting with the straightforward acylation used for simpler benzamides .

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzoxazepines, which are recognized for their diverse pharmacological properties. The following sections will detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H26N2O4
  • Molecular Weight : 382.4528 g/mol
  • CAS Number : 921791-39-1

The structure includes a benzoxazepine core linked to a methoxybenzamide moiety. This configuration suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation Reactions : Dimethyl and propyl groups are introduced to the core structure.
  • Amide Bond Formation : The methoxybenzamide moiety is attached via an amide bond.

These steps may require specific catalysts and controlled reaction conditions to optimize yield and purity.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT1164.4
Compound CCCRF-CEM>20

These results suggest that the compound may inhibit cell proliferation effectively at low concentrations.

Antioxidant Activity

In vitro studies have shown that this compound exhibits antioxidant properties. It was tested against standard antioxidants like BHT (Butylated Hydroxytoluene), demonstrating improved antioxidative activity across multiple assays.

Antibacterial Activity

Preliminary findings suggest that this compound may also possess antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
E. faecalis8
S. aureus16
E. coli32

These values indicate selective antibacterial activity against Gram-positive bacteria.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the benzoxazepine class:

  • Study on Antiproliferative Effects : A study published in MDPI highlighted the antiproliferative effects of various benzoxazepine derivatives against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced biological activity .
  • Antioxidant Properties : Research has shown that specific structural features enhance antioxidant capacity. Compounds with methoxy substitutions demonstrated superior activity compared to their unsubstituted counterparts .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that such compounds may induce apoptosis in cancer cells through oxidative stress pathways .

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